3-Hydroxy-4-nitroso-N-phenylnaphthalene-2-carboxamide
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Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-4-nitroso-N-phenyl- is a chemical compound with the molecular formula C17H13N3O3. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-4-nitroso-N-phenyl- typically involves the reaction of 3-hydroxy-2-naphthoic acid with nitrosating agents in the presence of phenylamine. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to maintain the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-4-nitroso-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, quinones, and substituted aromatic compounds.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-4-nitroso-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-4-nitroso-N-phenyl- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-: This compound lacks the nitroso group, making it less reactive in certain chemical reactions.
2-Naphthalenecarboxamide, 4-[(4-butylphenyl)azo]-3-hydroxy-N-phenyl-: This compound has an azo group, which imparts different chemical properties and applications.
Uniqueness
2-Naphthalenecarboxamide, 3-hydroxy-4-nitroso-N-phenyl- is unique due to its nitroso group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
101576-77-6 |
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Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-hydroxy-4-nitroso-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O3/c20-16-14(17(21)18-12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)15(16)19-22/h1-10,20H,(H,18,21) |
InChI Key |
YYLHJOGKWBDCME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=O |
Origin of Product |
United States |
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